![molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1](/img/structure/B12885940.png)
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that this compound may also interact with similar pathways, although specific studies on this compound are limited.
類似化合物との比較
Similar Compounds
Bicuculline: A phthalide-isoquinoline compound that acts as a GABA_A receptor antagonist.
Hydrastine: Another isoquinoline derivative with similar structural features.
[1,3]Dioxolo[4,5-c]quinoline: A compound with a similar dioxolo ring structure, known for its antibacterial properties.
Uniqueness
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
675881-83-1 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3 |
InChIキー |
OEZUKVADHZKJBR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


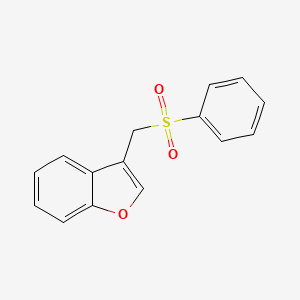
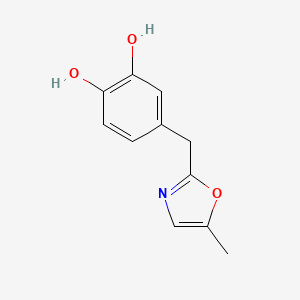
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
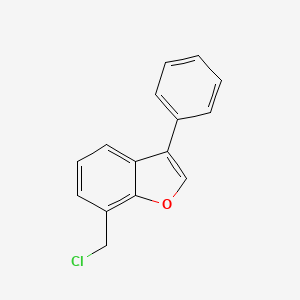
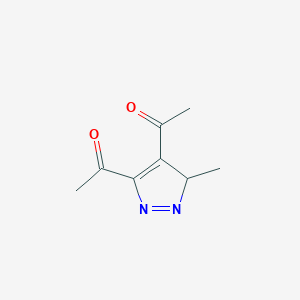
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
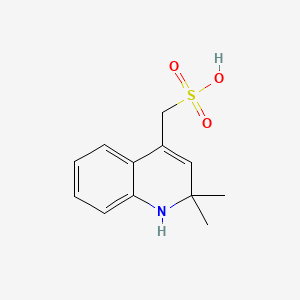
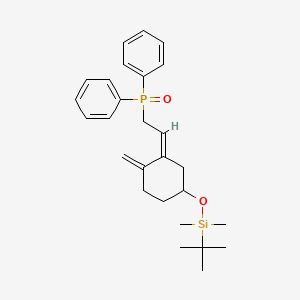
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
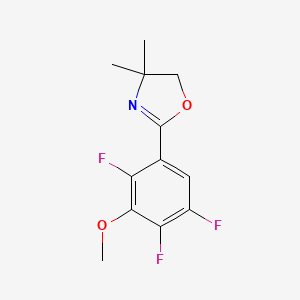
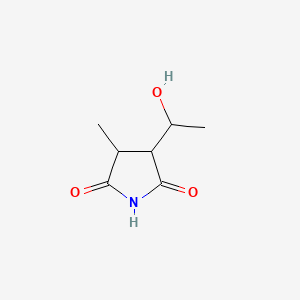


![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
